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Reactivity, and Applications

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of 4-Bromo-5-chloro-2-
fluorobenzaldehyde (CAS No. 1603584-72-0), a key halogenated aromatic aldehyde.
Designed for researchers, medicinal chemists, and professionals in drug development and fine
chemical synthesis, this document delves into its chemical identity, a validated synthetic
protocol, core reactivity, applications, and essential safety protocols. The strategic placement of
three distinct halogen atoms and an aldehyde functional group on the benzene ring makes this
compound a highly versatile and reactive intermediate for the synthesis of complex molecular
architectures.

Chemical Identity and Physicochemical Properties

4-Bromo-5-chloro-2-fluorobenzaldehyde is a polysubstituted aromatic compound. The
interplay of its electron-withdrawing groups (aldehyde, fluorine, chlorine) and the bulky bromine
atom dictates its unique reactivity profile. The aldehyde group serves as a primary site for
nucleophilic attack and derivatization, while the halogen atoms offer multiple handles for cross-
coupling reactions and further functionalization.

A summary of its key identifiers and properties is presented below.
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Property Value Source(s)

4-Bromo-5-chloro-2-

IUPAC Name [1]
fluorobenzaldehyde

CAS Number 1603584-72-0 [1]

Molecular Formula C7HsBrCIFO [1]

Molecular Weight 237.45 g/mol [1]

Canonical SMILES 0O=CC1=CC(Cl)=C(Br)C=C1F [1]

) White to off-white crystalline

Physical Form . [2]
solid

Purity Typically 297% [1]

Store under an inert
Storage Conditions atmosphere (Nitrogen or [1][2]
Argon) at 2-8°C

Topological Polar Surface Area

17.07 A2 [3]
(TPSA)

logP 3.0541 3]

Note: Specific experimental data for melting point, boiling point, and solubility are not readily
available in the cited literature for this specific isomer. For context, related isomers such as 4-
Bromo-2-fluorobenzaldehyde have a melting point of 58-62 °C[4].

Synthesis Protocol and Mechanistic Rationale

The synthesis of 4-Bromo-5-chloro-2-fluorobenzaldehyde is typically achieved via
electrophilic aromatic substitution on a pre-functionalized benzene ring. The key challenge lies
in achieving the correct regioselectivity of the incoming electrophile (in this case, Br*). The
directing effects of the existing substituents are paramount.

e Fluorine (-F): An ortho-, para-director and deactivating.

e Chlorine (-Cl): An ortho-, para-director and deactivating.
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e Aldehyde (-CHO): A meta-director and strongly deactivating.

A plausible and efficient synthetic route involves the selective bromination of 5-chloro-2-
fluorobenzaldehyde. The fluorine at position 2 and the chlorine at position 5 will direct the
incoming bromine electrophile. The strongest activating (or least deactivating) ortho-, para-
director will primarily control the position of substitution. In this case, the fluorine atom at C2
directs ortho and para. The para position (C5) is already occupied by chlorine. The ortho
position (C3) is sterically hindered by the adjacent aldehyde group. The chlorine atom at C5
directs to its ortho positions (C4 and C6). The position C4 is the most favorable for substitution
due to activation from both the fluorine (para) and chlorine (ortho) atoms, leading to the desired
product.

Experimental Workflow: Electrophilic Bromination
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Step 1: Reaction Setup

Charge reactor with 5-chloro-2-fluorobenzaldehyde
and a suitable solvent (e.g., Dichloromethane).

Cool the mixture to 0-5 °C
using an ice bath.

Step 2: Bromination

Slowly add a brominating agent, such as
N-Bromosuccinimide (NBS), and a Lewis acid
catalyst (e.g., AICIs or FeCls).

:

[ Maintain temperature at 0-5 °C during addition ]
t

o control reaction exotherm and ensure regioselectivity.

;

Allow the reaction to warm to room temperature
and stir for 12-24 hours until TLC/HPLC
shows complete consumption of starting material.

Step 3: Work-upvand Purification

ice-cold water.

;

Perform liquid-liquid extraction with an
organic solvent (e.g., Ethyl Acetate).

'

Wash the combined organic layers with
saturated NaHCO:s solution, followed by brine.

;

Dry the organic layer over anhydrous Na2SOa,
filter, and concentrate under reduced pressure.

;

Purify the crude product via column chromatography
(Silica gel, Hexane/Ethyl Acetate gradient)
or recrystallization to yield the final product.

Guench the reaction by slowly addingD

Click to download full resolution via product page

Caption: Synthetic workflow for 4-Bromo-5-chloro-2-fluorobenzaldehyde.
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Detailed Step-by-Step Methodology

Reaction Setup: A multi-neck round-bottom flask equipped with a magnetic stirrer,
thermometer, and dropping funnel is charged with 5-chloro-2-fluorobenzaldehyde (1
equivalent) and dichloromethane. The flask is cooled in an ice-water bath to 0-5 °C.

Reagent Addition: N-Bromosuccinimide (NBS, 1.05 equivalents) is added portion-wise to the
stirred solution. Subsequently, a catalytic amount of anhydrous aluminum trichloride (AIClIs,
0.1 equivalents) is added carefully, ensuring the temperature does not exceed 10 °C.

Reaction Progression: The reaction mixture is stirred at 0-5 °C for 2 hours and then allowed
to warm to room temperature. The reaction is monitored by Thin Layer Chromatography
(TLC) or High-Performance Liquid Chromatography (HPLC) for the disappearance of the
starting material.

Quenching and Extraction: Upon completion, the reaction is carefully quenched by pouring it
into a beaker of ice water. The organic layer is separated, and the aqueous layer is extracted
twice with dichloromethane.

Washing: The combined organic layers are washed sequentially with a 5% sodium
bicarbonate solution to neutralize any remaining acid and then with a saturated sodium
chloride (brine) solution to remove residual water.

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered,
and the solvent is removed under reduced pressure using a rotary evaporator to yield the
crude product.

Purification: The resulting crude solid is purified by recrystallization from an appropriate
solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure
4-Bromo-5-chloro-2-fluorobenzaldehyde.

Chemical Reactivity and Applications in Drug
Development

The synthetic utility of 4-Bromo-5-chloro-2-fluorobenzaldehyde stems from the reactivity of

its functional groups, making it a valuable building block for more complex molecules,

particularly active pharmaceutical ingredients (APISs).[5]
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» Aldehyde Group: This group is a versatile handle for various transformations:

o Nucleophilic Addition: Reacts with organometallic reagents (e.g., Grignard, organolithium)
to form secondary alcohols.

o Reductive Amination: Forms substituted benzylamines, a common scaffold in medicinal
chemistry.

o Wittig Reaction: Converts the aldehyde to an alkene.

o Condensation Reactions: Reacts with amines or hydrazines to form imines or hydrazones,
respectively.

o Halogenated Aromatic Ring: The C-Br and C-Cl bonds are prime sites for metal-catalyzed
cross-coupling reactions, which are fundamental in modern drug discovery for constructing
C-C, C-N, and C-O bonds.

o Suzuki Coupling: The C-Br bond can be selectively coupled with boronic acids to form
biaryl structures.

o Heck Coupling: Forms new C-C bonds with alkenes.
o Buchwald-Hartwig Amination: Forms C-N bonds, introducing amine functionalities.

The presence of multiple halogens allows for sequential and site-selective coupling reactions,
enabling the construction of highly complex and diverse molecular libraries for screening.[6][7]
The halogen atoms also modulate the pharmacokinetic properties (lipophilicity, metabolic
stability) of the final drug molecule.[8]
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Aldehyde Reactions

Secondary Alcohols
(via Grignard Reaction)

INLGHES
(via Wittig Reaction)
PhsP=CHR d

Benzylamines
1. RaNH (via Reductive Amination)
2. NaBHsCN

4-Bromo-5-chloro- R-B(OH): Cross-Coupling Reactions

2-fluorobenzaldehyde Pd Catalyst
Biaryl Compounds
(via Suzuki Coupling)
| Styrenyl Derivatives
(via Heck Coupling)

= Aryl Amines
(via Buchwald-Hartwig)

—

Alkene
Pd Catalyst

R2NH
Pd Catalyst

Click to download full resolution via product page
Caption: Key reaction pathways for 4-Bromo-5-chloro-2-fluorobenzaldehyde.

Safety, Handling, and Storage

As a reactive chemical intermediate, 4-Bromo-5-chloro-2-fluorobenzaldehyde must be
handled with appropriate safety precautions by trained personnel. It is classified as an irritant.

e Hazard Statements:
o H315: Causes skin irritation.

o H319: Causes serious eye irritation.
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o H335: May cause respiratory irritation.

o Precautionary Measures:

Category

Precautionary Statements

Prevention

P261: Avoid breathing
dust/fume/gas/mist/vapors/spray. P264: Wash
skin thoroughly after handling. P271: Use only
outdoors or in a well-ventilated area. P280:
Wear protective gloves/protective clothing/eye

protection/face protection.

Response

P302+P352: IF ON SKIN: Wash with plenty of
soap and water. P304+P340: IF INHALED:
Remove person to fresh air and keep
comfortable for breathing. P305+P351+P338: IF
IN EYES: Rinse cautiously with water for
several minutes. Remove contact lenses, if
present and easy to do. Continue rinsing. P312:
Call a POISON CENTER or doctor if you feel

unwell.

Storage

P403+P233: Store in a well-ventilated place.
Keep container tightly closed. P405: Store
locked up.

Disposal

P501: Dispose of contents/container to an

approved waste disposal plant.

Source: Adapted from safety data sheets for structurally similar compounds.

Handling Recommendations:

¢ Use only under a chemical fume hood.

o Ensure eyewash stations and safety showers are readily accessible.

e Avoid contact with skin, eyes, and clothing.
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» Avoid ingestion and inhalation.

o Keep away from strong oxidizing agents and strong bases.

Conclusion

4-Bromo-5-chloro-2-fluorobenzaldehyde is a high-value synthetic intermediate with
significant potential in the fields of medicinal chemistry, agrochemical synthesis, and material
science. Its well-defined structure, featuring multiple, selectively addressable reactive sites,
provides chemists with a powerful tool for building molecular complexity. The synthetic
protocols are based on fundamental, scalable organic reactions, and its reactivity profile is well-
suited for modern drug discovery campaigns that rely heavily on cross-coupling and
derivatization chemistries. Adherence to strict safety protocols is essential when handling this
versatile but hazardous compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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